molecular formula C24H19F2NO4S B2981241 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one CAS No. 866845-94-5

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one

Cat. No.: B2981241
CAS No.: 866845-94-5
M. Wt: 455.48
InChI Key: WNGPMDXVYRFSAG-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one is a fluorinated quinolinone derivative characterized by a sulfonyl group at position 3 of the quinolinone core, substituted with a 4-ethoxyphenyl moiety. The quinolinone scaffold is further modified with a 6-fluoro substituent and a 2-fluorophenylmethyl group at position 1. Quinolinones are recognized for their pharmacological versatility, including antiviral, antifungal, and anticancer activities .

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2NO4S/c1-2-31-18-8-10-19(11-9-18)32(29,30)23-15-27(14-16-5-3-4-6-21(16)26)22-12-7-17(25)13-20(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGPMDXVYRFSAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one is a quinoline derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H18_{18}F2_{2}N2_{2}O3_{3}S
  • Molecular Weight : 396.42 g/mol

This compound features a quinoline core substituted with ethoxy and fluorophenyl groups, which are critical for its biological activity.

Anticancer Activity

Studies have reported that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results:

Cell Line IC50 (µM) Reference
HCT-155.6
MCF-73.8
HepG24.5

The presence of the sulfonyl group enhances the lipophilicity and cellular uptake of the compound, contributing to its cytotoxic effects against these cancer cell lines.

The mechanism through which this compound exerts its anticancer effects involves:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.
  • Targeting Specific Pathways : The compound has been shown to inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway.

Antimicrobial Activity

Emerging research indicates that quinoline derivatives also possess antimicrobial properties. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of the compound on colon cancer models. The results indicated a significant reduction in tumor size and weight when treated with the compound compared to control groups. Histological analysis revealed decreased cell proliferation and increased apoptosis in treated tumors.

Case Study 2: Synergistic Effects with Other Drugs

Another study explored the synergistic effects of this quinoline derivative when combined with established chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a potential strategy for overcoming drug resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in sulfonyl substituents, benzyl groups, and fluorine positioning. Key comparisons include:

Compound Key Structural Features Reported Bioactivity Reference
3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one (Target) - 4-Ethoxyphenyl sulfonyl
- 6-Fluoro
- 2-Fluorophenylmethyl
Inferred: Potential antiviral/antifungal activity (based on quinolinone core)
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]quinolin-4-one () - 4-Isopropylphenyl sulfonyl
- 6-Ethoxy
- 4-Chlorobenzyl
Inferred: Enhanced lipophilicity; possible metabolic stability
3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one () - Benzenesulfonyl (no substituents)
- 6-Fluoro
- 4-Methylbenzyl
Inferred: Reduced polarity vs. ethoxy derivatives; potential for CNS penetration
1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-isopropylphenyl)sulfonylquinolin-4-one () - 4-Isopropylphenyl sulfonyl
- 6-Ethoxy
- 4-Chlorobenzyl
Inferred: Structural rigidity from isopropyl group; possible protein-binding effects
3-(4-Ethylphenyl)sulfonyl-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one () - 4-Ethylphenyl sulfonyl
- 6-Fluoro
- 7-(4-Methylpiperidinyl)
Inferred: Enhanced solubility via piperidine; potential kinase inhibition

Key Observations:

Sulfonyl Substituents: The 4-ethoxyphenyl group in the target compound introduces moderate polarity compared to the 4-isopropylphenyl () or unsubstituted benzenesulfonyl (). Ethoxy may balance lipophilicity and solubility, critical for oral bioavailability .

Fluorine Positioning :

  • The 6-fluoro substituent is conserved in the target compound and . Fluorine’s electronegativity may stabilize interactions with enzymes (e.g., HIV-1 integrase or cytochrome P450) .

Benzyl Groups :

  • The 2-fluorophenylmethyl group in the target compound differs from 4-chlorobenzyl () and 4-methylbenzyl (). Fluorine’s smaller size and higher electronegativity may reduce steric hindrance and enhance binding specificity compared to bulkier chloro/methyl groups .

Pharmacological Implications: Anti-HIV Activity: Analogs like N-(2-fluorophenyl)-3-(8-methoxyquinolin-2-yl)acrylamide () show IC50 values of 2.57–3.35 μM against HIV-1, suggesting fluorophenyl and sulfonyl groups may synergize in viral inhibition . Antifungal Potential: 4-Chloro-6-methylquinoline-2(1H)-one derivatives () exhibit activity via DFT-modeled interactions with fungal enzymes, a mechanism possibly shared by the target compound .

Q & A

Q. What are the recommended synthetic routes for 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-fluorophenyl)methyl]quinolin-4-one?

The synthesis of this compound typically involves sequential functionalization of the quinolin-4-one core. Key steps include:

  • Sulfonation : Introduce the 4-ethoxyphenylsulfonyl group via electrophilic aromatic substitution or coupling reactions, as demonstrated in structurally similar quinolinone derivatives .
  • Fluorination : The 6-fluoro substituent can be incorporated using fluorinating agents (e.g., Selectfluor) under controlled conditions to avoid overhalogenation .
  • Benzylation : The 2-fluorophenylmethyl group is introduced via alkylation or nucleophilic substitution, with careful monitoring of reaction temperatures to prevent side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) for high-purity yields .

Q. How can researchers confirm the structural integrity of this compound?

Structural validation requires a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra to confirm substituent positions and integration ratios. For example, the 2-fluorophenylmethyl group shows distinct splitting patterns in 1H^1H NMR due to fluorine coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm mass accuracy .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, particularly for sulfonyl and fluorophenyl groups .

Q. What factors influence the solubility of this compound in different solvents?

Solubility is governed by:

  • Polarity : The sulfonyl group enhances polarity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) but reducing it in non-polar solvents (e.g., hexane) .
  • Hydrogen Bonding : The quinolin-4-one carbonyl and ethoxy groups facilitate H-bonding with protic solvents (e.g., methanol, ethanol) .
  • pH Sensitivity : Under acidic conditions, protonation of the quinolinone nitrogen increases water solubility, while basic conditions may deprotonate sulfonyl groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Systematically modify the 4-ethoxyphenylsulfonyl, 6-fluoro, and 2-fluorophenylmethyl groups. For example, replace ethoxy with methoxy or propoxy to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to evaluate metabolic stability .
  • Assay Selection : Use enzyme inhibition assays (e.g., kinase profiling) and cell-based models (e.g., cytotoxicity in cancer lines) to correlate structural changes with activity .

Q. What in vitro and in vivo models are appropriate for evaluating pharmacokinetic properties?

  • In Vitro Models :
    • Hepatic Microsomes : Assess metabolic stability via CYP450 inhibition assays .
    • Caco-2 Monolayers : Measure permeability to predict oral bioavailability .
  • In Vivo Models :
    • Rodent Pharmacokinetics : Administer intravenously/orally to determine clearance rates, volume of distribution, and half-life. Monitor metabolites (e.g., hydroxylated derivatives) via LC-MS/MS .

Q. How should researchers address discrepancies between computational predictions and experimental receptor binding data?

  • Molecular Dynamics (MD) Simulations : Refine docking models by incorporating flexible receptor conformations and solvent effects .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed poses to identify key interactions (e.g., sulfonyl-arginine salt bridges) .
  • Experimental Validation : Perform competitive binding assays with radiolabeled ligands or surface plasmon resonance (SPR) to resolve affinity mismatches .

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